ethyl 2-[(2Z)-6-nitro-2-[(2-oxo-2H-chromene-3-carbonyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate
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Overview
Description
Ethyl 2-[(2Z)-6-nitro-2-[(2-oxo-2H-chromene-3-carbonyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(2Z)-6-nitro-2-[(2-oxo-2H-chromene-3-carbonyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate typically involves multi-step organic reactions. One common method includes the condensation of 2-oxo-2H-chromene-3-carboxylic acid with 2-aminobenzothiazole in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The resulting intermediate is then nitrated using a nitrating agent such as nitric acid to introduce the nitro group at the desired position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, green chemistry principles such as the use of environmentally friendly solvents and catalysts are often employed to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(2Z)-6-nitro-2-[(2-oxo-2H-chromene-3-carbonyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Hydrochloric acid or sodium hydroxide for hydrolysis.
Condensation: Aldehydes or ketones, acidic or basic conditions.
Major Products Formed
Reduction: Amino derivative.
Hydrolysis: Carboxylic acid derivative.
Condensation: Schiff bases.
Scientific Research Applications
Ethyl 2-[(2Z)-6-nitro-2-[(2-oxo-2H-chromene-3-carbonyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ethyl 2-[(2Z)-6-nitro-2-[(2-oxo-2H-chromene-3-carbonyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. Additionally, the chromene moiety can interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-oxo-2H-chromene-3-carboxylate: A simpler analog with similar chromene moiety but lacking the benzothiazole ring.
2-Aminobenzothiazole: Contains the benzothiazole ring but lacks the chromene moiety.
6-Nitro-2-oxo-2H-chromene-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of the ester group.
Uniqueness
Ethyl 2-[(2Z)-6-nitro-2-[(2-oxo-2H-chromene-3-carbonyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is unique due to the combination of the benzothiazole and chromene moieties, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
Biological Activity
Ethyl 2-[(2Z)-6-nitro-2-[(2-oxo-2H-chromene-3-carbonyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and the mechanisms underlying its activity.
1. Chemical Structure and Synthesis
The compound features a complex structure combining elements from benzothiazole and chromene derivatives. The synthesis typically involves multi-step reactions that integrate various functional groups, including nitro and imino functionalities, which are known to influence biological activity.
Table 1: Structural Components
Component | Description |
---|---|
Benzothiazole | A heterocyclic compound with sulfur and nitrogen. |
Chromene | A fused ring system contributing to biological activity. |
Nitro Group | Enhances reactivity and potential for bioactivity. |
Imino Group | May participate in hydrogen bonding interactions with biological targets. |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains.
Anticancer Activity
Preliminary studies suggest that the compound may possess anticancer properties. It has been observed to induce apoptosis in cancer cell lines through mechanisms involving DNA intercalation and the generation of reactive oxygen species (ROS). The nitro group may be reduced within cells to form reactive intermediates that can damage cellular components.
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory potential. In vitro studies demonstrate that it can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages, suggesting a mechanism that could be beneficial in treating inflammatory diseases.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- DNA Interaction : The chromene structure allows for intercalation into DNA, disrupting replication and transcription processes.
- Reactive Intermediate Formation : The nitro group can be reduced to an amino group within biological systems, leading to the formation of reactive species that can modify proteins and nucleic acids.
- Cytokine Modulation : The compound's ability to modulate cytokine production indicates a mechanism that may involve signaling pathways related to inflammation.
4. Case Studies
Several studies have explored the biological effects of related compounds:
- Study on Antimicrobial Activity : A comparative study showed that derivatives of benzothiazole with similar structures exhibited varying degrees of antimicrobial efficacy, with ethyl 2-benzothiazolyl acetate showing promising results against E. coli and S. aureus .
- Cancer Cell Line Testing : In vitro tests on HCT116 colon cancer cells revealed that compounds structurally related to ethyl 2-[(2Z)-6-nitro...] induced apoptosis at IC50 values comparable to established chemotherapeutics .
5. Conclusion
This compound demonstrates significant potential in various therapeutic areas including antimicrobial, anticancer, and anti-inflammatory applications. Ongoing research is essential to fully elucidate its mechanisms of action and optimize its efficacy for clinical use.
Future Directions
Further studies are needed to:
- Explore structure-activity relationships (SAR) for optimizing biological activity.
- Conduct in vivo studies to assess pharmacokinetics and toxicity profiles.
- Investigate potential applications in drug development for resistant bacterial strains and cancer therapies.
Properties
IUPAC Name |
ethyl 2-[6-nitro-2-(2-oxochromene-3-carbonyl)imino-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O7S/c1-2-30-18(25)11-23-15-8-7-13(24(28)29)10-17(15)32-21(23)22-19(26)14-9-12-5-3-4-6-16(12)31-20(14)27/h3-10H,2,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXFOXOFHIYZBPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C=C(C=C2)[N+](=O)[O-])SC1=NC(=O)C3=CC4=CC=CC=C4OC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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